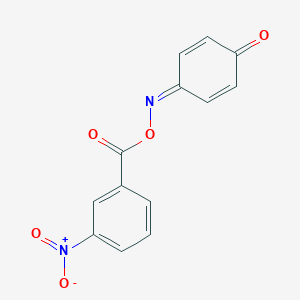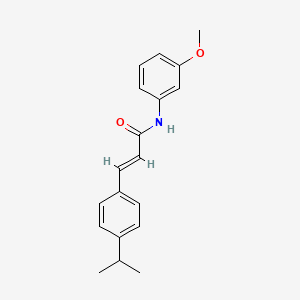![molecular formula C17H12ClFN2OS B5712230 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide, also known as CTB or Compound 21, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is overexpressed in many types of cancer. Inhibition of PTP1B by this compound leads to increased insulin signaling and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. This compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide is its low molecular weight, which allows for easy synthesis and purification. Additionally, this compound has shown good solubility in aqueous and organic solvents, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its low stability in aqueous solutions. This can lead to degradation of the compound over time, which may affect the results of lab experiments.
Future Directions
There are several future directions for the research and development of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide. One direction is the development of this compound-based anticancer therapies. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in human clinical trials. Another direction is the development of this compound-based anti-inflammatory therapies. This compound has shown potential in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to elucidate the mechanism of action of this compound and to identify potential off-target effects.
Conclusion:
In conclusion, this compound is a small molecule with potential therapeutic applications in cancer research and inflammatory diseases. Its synthesis method is straightforward, and it has shown good solubility in aqueous and organic solvents. This compound inhibits the activity of PTP1B, leading to increased insulin signaling and decreased cancer cell proliferation. It also has anti-inflammatory properties and improves glucose tolerance and insulin sensitivity. However, further research is needed to determine its efficacy in human clinical trials and to identify potential off-target effects.
Synthesis Methods
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide involves the reaction between 4-chloro-2-aminophenyl, 2-methyl-4-(4-methylthiazol-5-yl)thiazole, and 3-fluorobenzoyl chloride. The reaction proceeds under basic conditions and yields this compound as a white solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of novel cancer therapies.
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-10-15(11-5-7-13(18)8-6-11)20-17(23-10)21-16(22)12-3-2-4-14(19)9-12/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCAASZQYVLDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![5-[(1-naphthyloxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5712197.png)
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)


![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
